molecular formula C12H14N4 B15110861 5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole

5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No.: B15110861
M. Wt: 214.27 g/mol
InChI Key: QCEJBMDFLLICFF-UHFFFAOYSA-N
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Description

5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with pyrrolidine and subsequent oxidation to yield the desired triazole compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the triazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-1,2,4-triazole: Lacks the pyrrolidine ring, which may affect its biological activity.

    3-(Pyrrolidin-2-yl)-1H-1,2,4-triazole: Lacks the phenyl group, which may influence its chemical properties and reactivity.

    5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring, leading to different chemical and biological properties.

Uniqueness

5-Phenyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to the combination of the phenyl, pyrrolidine, and triazole moieties, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-phenyl-5-pyrrolidin-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)

InChI Key

QCEJBMDFLLICFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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